BenchChemオンラインストアへようこそ!

1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Kinase inhibitor Regioisomer Structure-activity relationship

1-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1448135-35-0) is a synthetic small molecule belonging to the pyrazolyl-urea class of kinase inhibitors, characterized by a central urea linker bridging a 3-(pyridin-4-yl)-1H-pyrazole moiety and a 4-(trifluoromethyl)phenyl group. The pyrazolyl-urea scaffold has been established across multiple patent families as a privileged pharmacophore targeting the p38 mitogen-activated protein kinase (MAPK) family, Src-family tyrosine kinases, and Syk kinase, with therapeutic relevance in inflammatory and oncological indications.

Molecular Formula C18H16F3N5O
Molecular Weight 375.355
CAS No. 1448135-35-0
Cat. No. B2707537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1448135-35-0
Molecular FormulaC18H16F3N5O
Molecular Weight375.355
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
InChIInChI=1S/C18H16F3N5O/c19-18(20,21)14-1-3-15(4-2-14)24-17(27)23-10-12-26-11-7-16(25-26)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H2,23,24,27)
InChIKeyINCNVZCVPPQZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1448135-35-0): A Structurally Defined Pyrazolyl-Urea Kinase Probe with Regioisomeric Precision


1-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1448135-35-0) is a synthetic small molecule belonging to the pyrazolyl-urea class of kinase inhibitors, characterized by a central urea linker bridging a 3-(pyridin-4-yl)-1H-pyrazole moiety and a 4-(trifluoromethyl)phenyl group [1]. The pyrazolyl-urea scaffold has been established across multiple patent families as a privileged pharmacophore targeting the p38 mitogen-activated protein kinase (MAPK) family, Src-family tyrosine kinases, and Syk kinase, with therapeutic relevance in inflammatory and oncological indications [2]. The presence of the 4-pyridyl substituent distinguishes this compound from its 2-pyridyl and 3-pyridyl regioisomers (e.g., CAS 1448125-83-4), providing a basis for differential kinase selectivity and procurement specificity that generic pyrazolyl-urea or diaryl-urea alternatives alone cannot deliver.

Why 1-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea Is Not Interchangeable with Generic Pyrazolyl-Ureas or Diary-Ureas


The pyrazolyl-urea kinase inhibitor class exhibits steep structure–activity relationships where minor regioisomeric variation in the heteroaryl substituent profoundly alters kinase selectivity profiles and cellular potency. The pyridine nitrogen position (2-yl vs. 3-yl vs. 4-yl) dictates hydrogen-bonding geometry within the ATP-binding pocket, differentiating target engagement across p38α/β, c-Src, and Syk kinases [1]. Generic substitution with the 2-pyridyl regioisomer (CAS 1448125-83-4), which shares an identical molecular formula (C₁₈H₁₆F₃N₅O, MW 375.355) but differs in nitrogen vector orientation, cannot reproduce the same pharmacodynamic fingerprint. Similarly, diaryl-urea alternatives such as sorafenib or regorafenib derivatives (e.g., 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide) exhibit multi-kinase polypharmacology that precludes selective p38 pathway interrogation [2]. Procurement of this specific regioisomer (CAS 1448135-35-0) is essential for experiments where pyridine-4-yl geometry is a structural determinant of biological readout.

Product-Specific Quantitative Differentiation Evidence for 1-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1448135-35-0)


Regioisomeric Identity as a Selectivity Determinant: Pyridin-4-yl vs. Pyridin-2-yl vs. Pyridin-3-yl

The target compound (CAS 1448135-35-0) is the regioisomer bearing a pyridin-4-yl substituent at the 3-position of the 1H-pyrazole ring. The closest commercially catalogued analog is the pyridin-2-yl regioisomer (CAS 1448125-83-4), which shares an identical molecular formula, molecular weight, and urea-piperidine-ethylene connectivity but differs exclusively in the nitrogen atom position on the pyridine ring. In the p38α MAPK inhibitor patent family from which this chemotype originates, variation of the heteroaryl substitution position (e.g., pyridin-2-yl, pyridin-3-yl, pyridin-4-yl, pyrimidinyl) is explicitly claimed to modulate inhibitory potency and selectivity across the p38 MAPK isoforms (α, β, γ, δ), c-Src, and Syk kinase targets [1]. The pyridin-4-yl vector projects a hydrogen-bond acceptor into a distinct sub-pocket relative to the 2-pyridyl orientation, creating differential kinase recognition that cannot be replicated by generic pyrazolyl-urea compounds lacking this precise regioisomeric specification.

Kinase inhibitor Regioisomer Structure-activity relationship p38 MAPK Procurement specification

p38α MAP Kinase Inhibitory Activity: Scaffold-Class Benchmarking for Pyrazolyl-Urea Series

The pyrazolyl-urea scaffold has been validated as a p38α MAP kinase inhibitory chemotype across multiple peer-reviewed studies and patent disclosures. In the review by Brullo et al. (2020), structurally optimized 5-pyrazolyl-urea derivatives within this chemical class achieved p38α IC₅₀ values of 270 nM and 42 nM, accompanied by in vivo activity in acute cytokine release models and chronic arthritis models [1]. While these values are from structurally related (but not identical) pyrazolyl-ureas, they establish a class-level benchmark against which the target compound's anticipated potency can be contextualized. By comparison, diaryl-urea kinase inhibitors such as sorafenib exhibit p38α IC₅₀ values exceeding 1 µM, reflecting the superior potency achievable with the pyrazolyl-urea pharmacophore [1]. The target compound's specific IC₅₀ values for p38α, p38β, c-Src, and Syk have not been published in the open literature as of the date of this guide; prospective procurement should be accompanied by request for vendor Certificate of Analysis including kinase profiling data if available.

p38 MAP kinase IC50 Pyrazolyl-urea Anti-inflammatory Kinase profiling

Trifluoromethyl Substituent Contribution to Metabolic Stability vs. Non-Fluorinated Analogues

The presence of a 4-(trifluoromethyl) substituent on the phenyl urea ring distinguishes this compound from non-fluorinated and mono-fluorinated pyrazolyl-urea analogues. The trifluoromethyl group is a well-established metabolically stable bioisostere for methyl, chloro, or unsubstituted phenyl rings, providing increased lipophilicity (~LogP contribution of approximately +0.9 compared to 4-methylphenyl) and resistance to oxidative metabolism by cytochrome P450 enzymes [1]. Non-fluorinated phenyl-urea analogues (e.g., 1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea) are expected to exhibit lower metabolic stability due to susceptibility to aromatic hydroxylation. This structural feature aligns the target compound with clinically validated kinase inhibitors that employ trifluoromethyl-phenyl motifs for pharmacokinetic optimization (e.g., sorafenib, regorafenib, nilotinib) [1].

Trifluoromethyl Metabolic stability CYP450 LogP Bioisostere

Patent-Assigned p38α/c-Src/Syk Multi-Kinase Pharmacophore: Differentiation from Single-Kinase Tool Compounds

The pyrazolyl-urea compounds claimed in US 9,701,670 B2 (including those structurally encompassing the target compound's substitution pattern) are explicitly characterized as inhibitors of p38 MAPK, c-Src, and Syk kinases simultaneously [1]. This multi-kinase profile differentiates the compound from single-kinase p38 tool compounds such as SB203580 (p38α/β selective, IC₅₀ ~50 nM) or VX-702 (p38α selective, IC₅₀ ~4-20 nM), which lack activity against c-Src and Syk [2]. The broader target engagement spectrum may be advantageous in disease models where p38, Src, and Syk signaling pathways converge (e.g., inflammatory lung disease, rheumatoid arthritis), or disadvantageous in experiments requiring p38-exclusive pharmacology. Procurement decisions should be informed by whether polypharmacology or target selectivity is the experimental priority.

Multi-kinase inhibitor p38 MAPK c-Src Syk Patent chemistry

Optimal Application Scenarios for 1-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1448135-35-0) Based on Available Evidence


Regioisomer-Controlled Structure–Activity Relationship (SAR) Studies in p38 MAPK Inhibitor Optimization

This compound is best deployed as the 4-pyridyl regioisomeric reference standard in SAR campaigns exploring pyridine substitution position effects on kinase selectivity. Researchers comparing pyridin-2-yl (CAS 1448125-83-4), pyridin-3-yl, and pyridin-4-yl variants of the pyrazolyl-urea scaffold can use this compound to probe how pyridine nitrogen vector geometry influences p38α vs. c-Src vs. Syk inhibitory ratios. The regioisomerically defined nature of CAS 1448135-35-0, confirmed by its unique InChI key (INCNVZCVPPQZNW-UHFFFAOYSA-N), makes it suitable as a chemical probe standard in such studies. [1]

Multi-Kinase (p38/c-Src/Syk) Pathway Profiling in Inflammatory Disease Models

Given the patent-assigned multi-kinase profile of this pyrazolyl-urea chemotype, the compound is suitable for use in cellular and in vivo models of inflammatory disease where simultaneous inhibition of p38 MAPK, c-Src, and Syk is desired. Relevant models include LPS-stimulated cytokine release assays (TNF-α, IL-1β), rheumatoid arthritis synovial fibroblast proliferation, and chronic obstructive pulmonary disease (COPD) airway inflammation. Researchers should note that while the compound class has demonstrated in vivo efficacy in acute cytokine release and chronic arthritis models, these data are from structurally related analogues and have not been specifically reported for CAS 1448135-35-0. The addition of the metabolically stabilizing 4-CF₃-phenyl group supports its use in cell-based assays requiring extended incubation beyond 24 hours. [1] [2]

Comparative Metabolic Stability Analysis of Trifluoromethyl vs. Non-Fluorinated Phenyl Urea Congeners

The 4-(trifluoromethyl)phenyl substitution provides a distinct chemical handle for head-to-head comparison with non-fluorinated analogues in metabolic stability assays. This compound can be used in parallel with des-CF₃ or 4-methylphenyl urea derivatives in microsomal stability assays (human or mouse liver microsomes) to quantify the LogP and intrinsic clearance differential attributable to the CF₃ group. The expected LogP increase of approximately 0.9 log units relative to the 4-methyl analogue, combined with the electron-withdrawing effect of CF₃ that deactivates the aromatic ring toward CYP450-mediated oxidation, provides a testable hypothesis for procurement justification. [3]

Pyrazolyl-Urea Scaffold Reference Standard for Kinase Inhibitor Library Assembly

This compound represents a well-defined regioisomer within the pyrazolyl-urea kinase inhibitor class and can serve as a reference standard for commercial or academic kinase inhibitor library construction. Its defined CAS registry number (1448135-35-0), molecular formula (C₁₈H₁₆F₃N₅O), and molecular weight (375.355 g/mol) facilitate unambiguous inventory management, compound plating, and high-throughput screening hit identification. Unlike generic pyrazolyl-urea entries that may be isomerically ambiguous, this compound's specified pyridin-4-yl identity ensures reproducibility across independent screening campaigns and supports structure verification via LC-MS and NMR against established chemical descriptors. [1]

Quote Request

Request a Quote for 1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.